molecular formula C11H11NO7 B8006489 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone

Cat. No.: B8006489
M. Wt: 269.21 g/mol
InChI Key: ARYMXMCYHFKBER-UHFFFAOYSA-N
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Description

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is a chemical compound with a complex structure that includes a benzodioxole ring substituted with methoxy groups and a nitroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone typically involves the nitration of a precursor compound, such as 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanone. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitroethanone product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, would be essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups on the benzodioxole ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-aminoethanone.

    Substitution: Formation of various substituted benzodioxole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA): A psychedelic compound with a similar benzodioxole structure but different functional groups.

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Another compound with a benzodioxole ring and methoxy groups, but with a different side chain.

Uniqueness

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone is unique due to the presence of both methoxy groups and a nitroethanone moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-16-8-3-6(7(13)4-12(14)15)9(17-2)11-10(8)18-5-19-11/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYMXMCYHFKBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)C[N+](=O)[O-])OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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